Propan-2-yl 2-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]acetate
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Overview
Description
Propan-2-yl 2-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]acetate is a synthetic organic compound that features a bromopyrimidine moiety attached to a piperidine ring, which is further linked to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]acetate typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: The starting material, 5-bromopyrimidine, can be synthesized through bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Piperidine Derivative Formation: The bromopyrimidine is then reacted with piperidine to form the 1-(5-bromopyrimidin-2-yl)piperidine intermediate. This step often requires a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Acetate Group Introduction: The final step involves the esterification of the piperidine derivative with isopropyl acetate in the presence of an acid catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced using hydrogenation catalysts to remove the bromine atom or reduce the pyrimidine ring.
Oxidation Reactions: Oxidizing agents can be used to modify the piperidine ring or the acetate group.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) under mild pressure.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of various substituted pyrimidine derivatives.
Reduction: Dehalogenated or reduced pyrimidine products.
Oxidation: Oxidized piperidine or acetate derivatives.
Scientific Research Applications
Propan-2-yl 2-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can bind to active sites, inhibiting or modulating the activity of these targets. The piperidine ring may enhance binding affinity and selectivity, while the acetate group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 2-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]acetate
- Propan-2-yl 2-[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]acetate
- Propan-2-yl 2-[1-(5-methylpyrimidin-2-yl)piperidin-3-yl]acetate
Uniqueness
Propan-2-yl 2-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]acetate is unique due to the presence of the bromine atom, which can significantly affect its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
propan-2-yl 2-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-10(2)20-13(19)6-11-4-3-5-18(9-11)14-16-7-12(15)8-17-14/h7-8,10-11H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWKOKXQVAQIFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1CCCN(C1)C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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